molecular formula C6H11F2NO2 B13232101 3-Amino-2,2-difluoro-4-methylpentanoic acid

3-Amino-2,2-difluoro-4-methylpentanoic acid

Cat. No.: B13232101
M. Wt: 167.15 g/mol
InChI Key: DLJJFHROKTWOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2,2-difluoro-4-methylpentanoic acid is an organic compound with the molecular formula C6H11F2NO2 and a molecular weight of 167.15 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a methyl group attached to a pentanoic acid backbone. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis and fluorination would apply, with considerations for scalability, cost, and safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-difluoro-4-methylpentanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

3-Amino-2,2-difluoro-4-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-difluoro-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,2-difluoro-4-methylpentanoic acid is unique due to the combination of an amino group and two fluorine atoms on the pentanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C6H11F2NO2

Molecular Weight

167.15 g/mol

IUPAC Name

3-amino-2,2-difluoro-4-methylpentanoic acid

InChI

InChI=1S/C6H11F2NO2/c1-3(2)4(9)6(7,8)5(10)11/h3-4H,9H2,1-2H3,(H,10,11)

InChI Key

DLJJFHROKTWOHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C(=O)O)(F)F)N

Origin of Product

United States

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